3'-Hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin
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Overview
Description
3’-Hydroxy-5,7,4’-trimethoxy-4-phenylcoumarin is a neoflavonoid compound known for its diverse biological activities. It is characterized by the presence of hydroxy and methoxy groups attached to a phenylcoumarin skeleton. This compound has garnered significant interest due to its potential therapeutic applications and its role in various biochemical processes .
Preparation Methods
The synthesis of 3’-Hydroxy-5,7,4’-trimethoxy-4-phenylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with appropriate phenolic and methoxy-substituted benzaldehydes.
Condensation Reaction: These starting materials undergo a condensation reaction with a coumarin derivative in the presence of a base such as sodium hydroxide.
Cyclization: The intermediate product is then cyclized under acidic conditions to form the coumarin ring structure.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3’-Hydroxy-5,7,4’-trimethoxy-4-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins .
Scientific Research Applications
3’-Hydroxy-5,7,4’-trimethoxy-4-phenylcoumarin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3’-Hydroxy-5,7,4’-trimethoxy-4-phenylcoumarin involves its interaction with various molecular targets and pathways:
Apoptosis Induction: The compound enhances apoptosis in tumor cells by arresting the cell cycle at the G2/M stage.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
3’-Hydroxy-5,7,4’-trimethoxy-4-phenylcoumarin can be compared with other neoflavonoids and phenylcoumarins:
3-Hydroxy-5,7,4’-trimethoxyflavone: Similar in structure but differs in the position of the hydroxy and methoxy groups.
5-Hydroxy-3,6,7,4’-tetramethoxyflavone: Contains an additional methoxy group, leading to different biological activities.
Phenethylamine, 3,4,5-trimethoxy-α-methyl-: Although structurally different, it shares some similar functional groups and biological properties
Properties
Molecular Formula |
C18H16O6 |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
4-(3-hydroxy-4-methoxyphenyl)-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C18H16O6/c1-21-11-7-15(23-3)18-12(9-17(20)24-16(18)8-11)10-4-5-14(22-2)13(19)6-10/h4-9,19H,1-3H3 |
InChI Key |
KOAAZLIOOBKJEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OC)OC)O |
Origin of Product |
United States |
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